molecular formula C12H20ClN5 B12227157 N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12227157
M. Wt: 269.77 g/mol
InChI Key: PARBWCVLMQWJNY-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring a methylene bridge linking two substituted pyrazole rings. The first pyrazole ring (position 1) carries an isopropyl group, while the second (position 1 and 4) has methyl substituents. While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely involves cross-coupling reactions using boronic acid precursors like (1-isopropyl-1H-pyrazol-4-yl)boronic acid (AS99617), which is commercially available . Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL, a widely used tool for small-molecule analysis .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(7-15-17)6-13-12-10(3)5-14-16(12)4;/h5,7-9,13H,6H2,1-4H3;1H

InChI Key

PARBWCVLMQWJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the hydrogen atoms on the pyrazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyrazole derivatives .

Scientific Research Applications

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to downstream effects on cellular processes .

The molecular pathways involved in its mechanism of action depend on the specific target. For example, if the compound inhibits a kinase enzyme, it may disrupt signaling pathways involved in cell growth and proliferation. Understanding these pathways is crucial for developing the compound as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key comparisons include:

Substituent Variations in Pyrazole Derivatives

Compound Name Substituents (Pyrazole 1) Substituents (Pyrazole 2) Molecular Formula Molar Mass (g/mol) Reference
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine 1-isopropyl 1,4-dimethyl C12H20N6 248.33 Target Compound
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine 1-ethyl, 5-fluoro 1,4-dimethyl C11H17FN6 252.29
N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine 4-(dimethylamino)benzyl* 1,4-dimethyl C14H21ClN4 280.80

Note: The benzyl-substituted analog (C14H21ClN4) includes a chlorine atom, which may indicate a typographical error in the molecular formula provided in .

Key Differences and Implications

  • Steric and Electronic Effects : The isopropyl group in the target compound introduces greater steric bulk compared to the ethyl group in the fluoro-substituted analog . This could influence binding affinity in biological targets or solubility in organic solvents.
  • Electron-Withdrawing Groups : The 5-fluoro substituent in the analog from may enhance metabolic stability, a common strategy in drug design.
  • Aromatic vs.

Crystallographic Refinement

Structural analysis of similar compounds relies on SHELXL for refinement, ensuring precise bond-length and angle measurements . Visualization tools like ORTEP-III () may further aid in representing 3D molecular geometry.

Research Findings and Limitations

  • Structural Data : While direct crystallographic data for the target compound are absent in the evidence, SHELXL’s robustness in handling substituted pyrazoles (e.g., fluoro- and benzyl-substituted analogs) supports its applicability here .
  • Precursor Availability: Commercial availability of boronic acid precursors () facilitates scalable synthesis, though reactivity differences among analogs (e.g., cyanoethyl vs. isopropyl groups) require optimization.

Biological Activity

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₈N₄
  • Molecular Weight : 230.3 g/mol
  • CAS Number : 1856040-70-4

The compound exhibits biological activity primarily through modulation of key signaling pathways involved in cell proliferation and survival. Research indicates that it may interfere with the mTORC1 pathway, which is crucial for regulating cell growth and metabolism. Specifically, it has been shown to:

  • Reduce mTORC1 Activity : Studies have demonstrated that similar pyrazole derivatives can decrease mTORC1 activity, leading to increased autophagy levels in cancer cells .
  • Induce Autophagy : The compound appears to enhance basal autophagy while disrupting autophagic flux under certain conditions, suggesting a complex role in cellular homeostasis and stress response .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AMIA PaCa-2< 0.5mTORC1 inhibition
Compound BA54926Autophagy induction
Compound CHep23.25Cytotoxicity via apoptosis

The above table summarizes findings from various studies where related compounds showed significant cytotoxic effects against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds.

Structure–Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has revealed that modifications on the pyrazole ring can significantly influence biological activity. Key findings include:

  • Substituents at specific positions on the pyrazole ring can enhance anticancer efficacy.
  • The presence of isopropyl and dimethyl groups appears to optimize interactions with biological targets.

Study 1: Antiproliferative Effects

In a study focusing on a series of pyrazole derivatives including this compound, researchers found that certain compounds exhibited submicromolar antiproliferative activity against MIA PaCa-2 cells. The study emphasized the importance of structural modifications for enhancing metabolic stability and efficacy against cancer cells .

Study 2: Autophagy Modulation

Another investigation highlighted that these compounds could modulate autophagic processes in cancer cells by interfering with mTORC1 reactivation. This disruption was linked to increased accumulation of LC3-II proteins, indicating impaired autophagic flux under nutrient-replete conditions . Such findings suggest potential therapeutic applications in targeting tumors with high autophagic activity as a survival mechanism.

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